molecular formula C7H13N3O2 B12352718 6-Amino-1-ethyl-3-methyl-1,3-diazinane-2,4-dione

6-Amino-1-ethyl-3-methyl-1,3-diazinane-2,4-dione

Cat. No.: B12352718
M. Wt: 171.20 g/mol
InChI Key: MGJOBCFBHOIGKG-UHFFFAOYSA-N
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Description

6-Amino-1-ethyl-3-methyl-1,3-diazinane-2,4-dione is a nitrogen-containing heterocyclic compound It belongs to the class of diazinanes, which are characterized by a six-membered ring structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-1-ethyl-3-methyl-1,3-diazinane-2,4-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diamine with a carbonyl compound. The reaction is usually carried out in the presence of a catalyst and under reflux conditions to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the availability of raw materials, cost, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

6-Amino-1-ethyl-3-methyl-1,3-diazinane-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and methyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenating agents, acids, and bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

6-Amino-1-ethyl-3-methyl-1,3-diazinane-2,4-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Amino-1-ethyl-3-methyl-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Piperazine: Another diazinane with a similar ring structure but different substituents.

    Hexahydropyrimidine: A related compound with a six-membered ring containing two nitrogen atoms.

    Hexahydropyridazine: Similar in structure but with different nitrogen atom positions.

Uniqueness

6-Amino-1-ethyl-3-methyl-1,3-diazinane-2,4-dione is unique due to its specific substituents, which confer distinct chemical and biological properties. Its ability to undergo various reactions and interact with biological targets makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C7H13N3O2

Molecular Weight

171.20 g/mol

IUPAC Name

6-amino-1-ethyl-3-methyl-1,3-diazinane-2,4-dione

InChI

InChI=1S/C7H13N3O2/c1-3-10-5(8)4-6(11)9(2)7(10)12/h5H,3-4,8H2,1-2H3

InChI Key

MGJOBCFBHOIGKG-UHFFFAOYSA-N

Canonical SMILES

CCN1C(CC(=O)N(C1=O)C)N

Origin of Product

United States

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